molecular formula C22H20O5 B1248440 17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

Cat. No. B1248440
M. Wt: 364.4 g/mol
InChI Key: DSVFBOXMAJTYHV-UHFFFAOYSA-N
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Description

17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one is a natural product found in Annulohypoxylon truncatum with data available.

Scientific Research Applications

Chemical Synthesis and Analysis

  • Diarylheptanoids, closely related to the requested compound, have been isolated from plants like Juglans cathayensis. These compounds, including variants like jugcathayenoside, are significant due to their unique structural properties and potential biological activities, elucidated through extensive spectroscopic data analysis (Li et al., 2013).

Biochemical Interactions and Applications

  • Similar compounds have been synthesized for studying biochemical interactions, such as inhibitors of GABA uptake. These syntheses often involve complex processes like regioselective oxidation and reductive aminations, revealing insights into the biochemical potential of these complex molecules (Falch et al., 1999).

Pharmacological Research

  • Pentacyclic triterpenoids, which share a structural resemblance with the requested compound, show significant pharmacological promise. For example, specific triterpenoids isolated from Liquidambar formosana have demonstrated anti-angiogenic properties, providing a basis for therapeutic applications (Zhu et al., 2021).

Metabolic Studies

  • The synthesis of metabolites from polyunsaturated fatty acids like icosapentaenoic acid and docosahexaenoic acid, which are structurally related to the compound , has been explored. These studies contribute to understanding the metabolic pathways and potential therapeutic applications of these fatty acids (Flock & Skattebol, 2000).

properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

17-ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

InChI

InChI=1S/C22H20O5/c1-2-27-17-9-16(26)22-18-11-4-3-5-13(23)19(11)15(25)8-12(18)10-6-7-14(24)21(17)20(10)22/h3-7,12,16-17,23-24,26H,2,8-9H2,1H3

InChI Key

DSVFBOXMAJTYHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C2=C3C(CC(=O)C4=C3C=CC=C4O)C5=C2C1=C(C=C5)O)O

synonyms

3-ethoxy-1,4,9-trihydroxy-1,2,3,6b-tetrahydrobenzo(j)fluoranthen-8(7H)-one
hypoxylonol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 2
17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 3
17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 4
17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 5
17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 6
17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

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